molecular formula C20H16BrN5O2S B11702571 (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11702571
M. Wt: 470.3 g/mol
InChI Key: ZITVLTCRVZAZEG-UHFFFAOYSA-N
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Description

(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a thiazole ring, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-bromobenzaldehyde with thiosemicarbazide under acidic conditions.

    Hydrazone Formation: The thiazole derivative is then reacted with 2-methoxyphenylhydrazine to form the hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a suitable catalyst to form the final pyrazolone structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or

Properties

Molecular Formula

C20H16BrN5O2S

Molecular Weight

470.3 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(2-methoxyphenyl)diazenyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H16BrN5O2S/c1-12-18(24-23-15-5-3-4-6-17(15)28-2)19(27)26(25-12)20-22-16(11-29-20)13-7-9-14(21)10-8-13/h3-11,25H,1-2H3

InChI Key

ZITVLTCRVZAZEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=CC=CC=C4OC

Origin of Product

United States

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